molecular formula C18H17NO2 B095886 2-(9H-Carbazol-9-yl)ethyl methacrylate CAS No. 15657-91-7

2-(9H-Carbazol-9-yl)ethyl methacrylate

Cat. No.: B095886
CAS No.: 15657-91-7
M. Wt: 279.3 g/mol
InChI Key: PCRXBGQWYLIHKQ-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)ethyl methacrylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.

Mechanism of Action

Target of Action

The primary target of 2-(9H-Carbazol-9-yl)ethyl methacrylate, also known as PCz, is the electron transport chain in organic electronic devices . The compound acts as an electron-donating pendant group , contributing to the charge transport properties of the devices .

Mode of Action

PCz interacts with its targets by donating electrons, which are then transported through the device. This electron donation and subsequent transport result in the generation of an electric current . The high charge carrier mobility of PCz enhances this process, making it a valuable component in organic electronic devices .

Biochemical Pathways

The downstream effects of this process include the generation of an electric current and the functioning of the device .

Pharmacokinetics

Its high thermal and photochemical stability suggest that it may have good bioavailability if used in a biological context .

Result of Action

The primary result of PCz’s action is the generation of an electric current in organic electronic devices . This is achieved through its role as an electron-donating pendant group and its high charge carrier mobility . Additionally, PCz exhibits high thermal and electroluminescent properties, making it useful in a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .

Action Environment

The action, efficacy, and stability of PCz can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, its performance in electronic devices can be influenced by factors such as the device’s architecture, the presence of other materials in the device, and the operating conditions of the device .

Biochemical Analysis

Biochemical Properties

The role of 2-(9H-Carbazol-9-yl)ethyl methacrylate in biochemical reactions is primarily related to its ability to transport charge. It exhibits high charge carrier mobility and photochemical stability

Molecular Mechanism

It is known to exert its effects at the molecular level through its ability to transport charge This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Carbazol-9-yl)ethyl methacrylate typically involves the reaction of 9H-carbazole with ethylene oxide to form 9-(2-hydroxyethyl)carbazole. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

  • 2-(9H-Carbazol-9-yl)ethyl acrylate
  • 9-(2-Hydroxyethyl)carbazole
  • Poly(9H-carbazole-9-ethyl methacrylate)

Comparison: 2-(9H-Carbazol-9-yl)ethyl methacrylate is unique due to its methacrylate group, which allows for polymerization and the formation of conducting polymers. This distinguishes it from similar compounds like 2-(9H-Carbazol-9-yl)ethyl acrylate, which has an acrylate group instead of a methacrylate group . The presence of the methacrylate group enhances its thermal and photochemical stability, making it more suitable for use in high-performance optoelectronic devices .

Properties

IUPAC Name

2-carbazol-9-ylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXBGQWYLIHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29692-07-7
Record name 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29692-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70364924
Record name 2-(9H-Carbazol-9-yl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15657-91-7
Record name 2-(9H-Carbazol-9-yl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9H-Carbazol-9-yl)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-(9H-Carbazol-9-yl)ethyl methacrylate in sensing?

A: Research suggests that this compound, when incorporated into hybrid films with zinc oxide (ZnO), demonstrates potential as a fluorescent chemosensor. Specifically, these films exhibit a "turn-on" fluorescence response in the presence of Nile Red dye. The fluorescence intensity of the hybrid film increased by 85% with the addition of 5 × 10−7 M Nile Red. [] This suggests that such materials could be used for detecting specific analytes by measuring changes in fluorescence.

Q2: How does the concentration of this compound during electropolymerization affect the properties of the resulting polymer film?

A: Studies utilizing electrochemical impedance spectroscopy (EIS) have shown that the initial concentration of this compound during electropolymerization significantly impacts the capacitive behavior of the resulting poly(this compound) films on carbon fiber microelectrodes. [] Different monomer concentrations lead to variations in capacitance values, as observed in Nyquist, Bode-magnitude, and Bode-phase plots. Notably, a concentration of 5 mM yielded the highest specific capacitance value of approximately 424.1 μF cm−2. [] This highlights the importance of optimizing monomer concentration to achieve desired electrochemical properties in the polymer film.

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